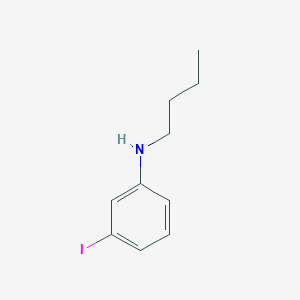
N-Butyl-3-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-3-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring at the meta position relative to the amino group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Butyl-3-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-butylaniline. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the meta position of the benzene ring.
Another method involves the use of palladium-catalyzed amination reactions. In this approach, a halogenated benzene derivative is reacted with a butylamine in the presence of a palladium catalyst and a base. This method is advantageous due to its high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale iodination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The iodine atom can be reduced to form N-butylaniline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidizing the amino group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the iodine atom.
Major Products Formed
Substitution: Products such as N-butyl-3-azidoaniline or N-butyl-3-cyanoaniline.
Oxidation: Products like N-butyl-3-nitroaniline or N-butyl-3-nitrosoaniline.
Reduction: N-butylaniline.
Applications De Recherche Scientifique
N-Butyl-3-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with iodine-containing functional groups.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Butyl-3-iodoaniline depends on the specific reactions it undergoes In substitution reactions, the iodine atom is replaced by a nucleophile, which can lead to the formation of new compounds with different properties
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-4-iodoaniline: Similar structure but with the iodine atom at the para position.
N-Butyl-2-iodoaniline: Similar structure but with the iodine atom at the ortho position.
N-Butyl-3-bromoaniline: Similar structure but with a bromine atom instead of iodine.
Uniqueness
N-Butyl-3-iodoaniline is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the butyl group also affects its solubility and interaction with other molecules, making it a valuable compound in various chemical syntheses and applications.
Propriétés
Numéro CAS |
647035-67-4 |
|---|---|
Formule moléculaire |
C10H14IN |
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
N-butyl-3-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |
Clé InChI |
BZBZGZFHHWIDAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


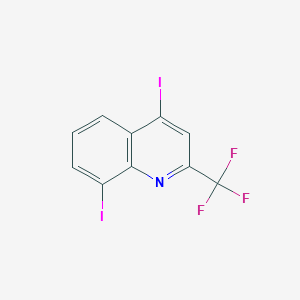
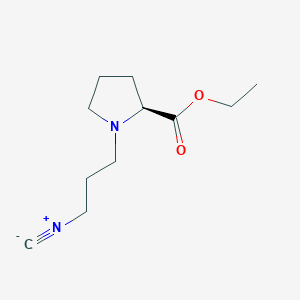
![1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-](/img/structure/B12589730.png)
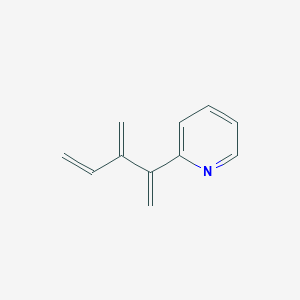
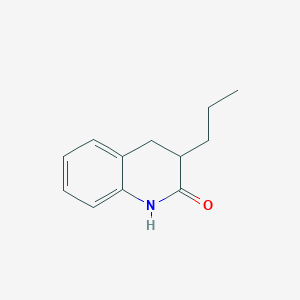
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
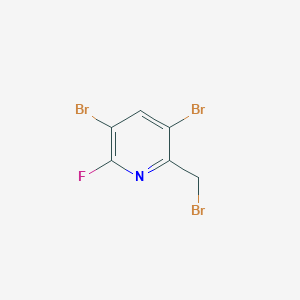
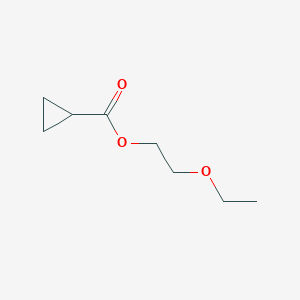

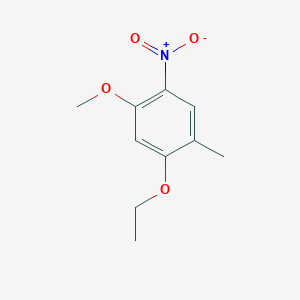
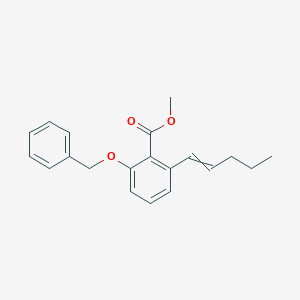
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)

